molecular formula C3H3F4I B1296526 1,1,2,2-Tetrafluoro-3-iodopropane CAS No. 679-87-8

1,1,2,2-Tetrafluoro-3-iodopropane

Cat. No. B1296526
CAS RN: 679-87-8
M. Wt: 241.95 g/mol
InChI Key: VOUMUNAZCCDSHT-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-3-iodopropane is a fluorinated building block . It has a linear formula of ICH2CF2CHF2 and a molecular weight of 241.95 . The rotational transitions and complete iodine nuclear quadrupole coupling tensor of its trans-trans and gauche-gauche conformers have been determined .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetrafluoro-3-iodopropane is based on structures generated from information available in ECHA’s databases . The InChI string is 1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 and the SMILES string is FC(F)C(F)(F)CI .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrafluoro-3-iodopropane has a refractive index of 1.414, a boiling point of 99 °C, and a density of 2.117 g/mL at 25 °C .

Scientific Research Applications

Spectroscopic Analysis

1,1,2,2-Tetrafluoro-3-iodopropane has been subject to extensive spectroscopic analysis. Studies using chirped pulse Fourier transform microwave spectroscopy have explored its rotational spectra, revealing details about its energy conformers and aiding in spectral analysis (Grubbs, Bailey, & Cooke, 2009). Similar spectroscopic techniques have been applied to related molecules, providing insights into changes in the iodine nucleus when hydrogen at the carbon-3 position is replaced by fluorine (Grubbs, Bailey, & Cooke, 2009).

Chemical Synthesis and Polymer Research

The compound plays a significant role in chemical synthesis and polymer research. Its efficiency as a chain-transfer agent in telomerization reactions has been a topic of research, showing its potential in synthesizing models for fluorocarbon polymers (Chambers, Hutchinson, Mobbs, & Musgrave, 1964). Additionally, its use in the kinetics of iodine transfer polymerization of vinylidene fluoride highlights its importance in controlled polymerization processes (Boyer, Valade, Lacroix-Desmazes, Améduri, & Boutevin, 2006).

Physical Chemistry and Reaction Dynamics

1,1,2,2-Tetrafluoro-3-iodopropane's role in physical chemistry and reaction dynamics is notable. Its involvement in free-radical additions to unsaturated systems and the study of its reaction dynamics under various conditions provide valuable information for understanding complex chemical reactions (Haszeldine, Keen, & Tipping, 1970). Research on its gas-phase decomposition offers insights into the fragmentation patterns and bond cleavages, which are crucial for understanding the behavior of similar fluorinated compounds (Pola, 1988).

Material Science Applications

In the field of material science, the compound has been used in studies exploring the formation of discrete intermolecular aggregates, contributing to the understanding of molecular interactions and the design of new materials (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

properties

IUPAC Name

1,1,2,2-tetrafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMUNAZCCDSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337468
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-3-iodopropane

CAS RN

679-87-8
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetrafluoro-3-iodopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrafluoro-3-iodopropane
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
1,1,2,2-Tetrafluoro-3-iodopropane

Citations

For This Compound
12
Citations
GS Grubbs, WC Bailey, SA Cooke - Molecular Physics, 2009 - Taylor & Francis
The pure rotational spectra of the two lowest energy conformers of 1,1,2,2-tetrafluoro-3-iodopropane have been investigated between the frequency limits of 7.5 and 16 GHz using …
Number of citations: 9 www.tandfonline.com
C Boyer, D Valade… - Journal of Polymer …, 2006 - Wiley Online Library
The kinetics of the iodine transfer polymerization (ITP) of vinylidene fluoride (VDF) was achieved in the presence of three different chain‐transfer agents (CTAs): 1‐iodoperfluorohexane (…
Number of citations: 106 onlinelibrary.wiley.com
C Boyer, D Valade, L Sauguet, B Ameduri… - …, 2005 - ACS Publications
Iodine transfer polymerization (ITP) of vinylidene fluoride (VDF) in the presence of two chain transfer agents (CTA, such as C 6 F 13 I and HC 2 F 4 CH 2 I) is presented. Various …
Number of citations: 183 pubs.acs.org
G David, C Boyer, J Tonnar, B Ameduri… - Chemical …, 2006 - ACS Publications
Iodocompounds are highly attractive as potential intermediates for the synthesis of various organic and macromolecular molecules because of the ability of the iodine atom to be a good …
Number of citations: 502 pubs.acs.org
FE Marshall, N Moon, TD Persinger, DJ Gillcrist… - Molecular …, 2019 - Taylor & Francis
The microwave spectrum of 3-bromo-1,1,1,2,2-pentafluoropropane has been observed using CP-FTMW spectroscopy. Potential energy scans have been performed and confirm the …
Number of citations: 4 www.tandfonline.com
D Valade, C Boyer, B Ameduri, B Boutevin - Macromolecules, 2006 - ACS Publications
The syntheses of poly(vinylidene fluoride)-b-poly(styrene) (PVDF-b-PS) block copolymers, from the iodine transfer polymerization (ITP) of styrene, in the presence of PVDF−I, are …
Number of citations: 123 pubs.acs.org
A Ramani, B Desai, BZ Dholakiya… - Chemical …, 2022 - pubs.rsc.org
Over the past decade, visible-light photoredox catalysis has blossomed as a powerful strategy and offers a discrete activation mode complementary to thermal controlled reactions. …
Number of citations: 11 pubs.rsc.org
FX Toublet, J Lalut, B Hatat, C Lecoutey, A Davis… - European Journal of …, 2021 - Elsevier
Beside acetylcholinesterase, butyrylcholinesterase could be considered as a putative target of interest for the symptomatic treatment of Alzheimer’s disease (AD). As a result of …
Number of citations: 19 www.sciencedirect.com
BD Fairbanks, LJ Macdougall, S Mavila… - Chemical …, 2021 - ACS Publications
At its basic conceptualization, photoclick chemistry embodies a collection of click reactions that are performed via the application of light. The emergence of this concept has had diverse …
Number of citations: 125 pubs.acs.org
Y Xiong, X Ma, G Zhang - Organic letters, 2019 - ACS Publications
A photoinduced copper-catalyzed three-component reaction involving carbohalide, alkene and amine has been developed, leading to valuable fluoroalkyl-containing amines. A sole …
Number of citations: 59 pubs.acs.org

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